molecular formula C13H11FN2O2 B13422622 N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide CAS No. 403599-68-8

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

Cat. No.: B13422622
CAS No.: 403599-68-8
M. Wt: 246.24 g/mol
InChI Key: QKFNNXCBYUANMI-UHFFFAOYSA-N
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Description

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide is a compound of significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-amino-4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide promotes histone acetylation, resulting in chromatin relaxation and activation of gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct biological activity and selectivity towards certain HDAC isoforms. This makes it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

403599-68-8

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H11FN2O2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,15H2,(H,16,18)

InChI Key

QKFNNXCBYUANMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)N)O

Origin of Product

United States

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